4-amino-N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide
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Overview
Description
4-amino-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide is a synthetic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is of interest due to its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide typically involves the condensation reaction between 5-chloro-2-hydroxybenzaldehyde and 4-amino-1,2,5-oxadiazole-3-carbohydrazide. The reaction is usually carried out in an ethanol solution with a catalytic amount of glacial acetic acid under reflux conditions for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group.
Reduction: Reduction reactions can occur at the Schiff base linkage, converting the imine group to an amine.
Substitution: The chloro group on the aromatic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-amino-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide involves its interaction with biological macromolecules. The compound can form complexes with metal ions, which may enhance its biological activity. It can also interact with DNA, proteins, and enzymes, leading to the inhibition of microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- (E)-N’-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-4-hydroxybenzohydrazide
- 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol
Uniqueness
4-amino-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxadiazole ring and the Schiff base linkage contribute to its stability and potential for forming metal complexes, enhancing its applicability in various scientific and industrial fields.
Properties
Molecular Formula |
C10H8ClN5O3 |
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Molecular Weight |
281.65 g/mol |
IUPAC Name |
4-amino-N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C10H8ClN5O3/c11-6-1-2-7(17)5(3-6)4-13-14-10(18)8-9(12)16-19-15-8/h1-4,17H,(H2,12,16)(H,14,18)/b13-4+ |
InChI Key |
RGSPPRWRGIWLEE-YIXHJXPBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)/C=N/NC(=O)C2=NON=C2N)O |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=NNC(=O)C2=NON=C2N)O |
Origin of Product |
United States |
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